N-(2-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
N-(2-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a triazolopyridazine derivative featuring a fluorinated aromatic backbone and a thioether-linked acetamide side chain. The compound’s structure integrates a [1,2,4]triazolo[4,3-b]pyridazine core, which is substituted at the 6-position with a 4-fluorophenyl group and at the 3-position with a sulfur atom connected to an N-(2-fluorophenyl)acetamide moiety.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5OS/c20-13-7-5-12(6-8-13)15-9-10-17-23-24-19(26(17)25-15)28-11-18(27)22-16-4-2-1-3-14(16)21/h1-10H,11H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEFGZBQWIQKGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazolopyridazine Core: The synthesis begins with the formation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of Fluorophenyl Groups: The next step involves the introduction of fluorophenyl groups at specific positions on the triazolopyridazine core. This can be done through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Thioacetamide Formation: The final step involves the formation of the thioacetamide moiety. This can be achieved by reacting the intermediate compound with thioacetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced derivatives of the parent compound
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-(2-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, particularly those involving triazolopyridazine derivatives.
Pharmaceutical Development: The compound is explored for its potential to be developed into a drug candidate, with studies focusing on its pharmacokinetics, pharmacodynamics, and toxicity profiles.
Industrial Applications: It may have applications in the development of new materials or as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways.
Receptor Binding: It may bind to specific receptors on the cell surface or within cells, leading to changes in cellular signaling and function.
DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS 894037-84-4)
- Structural Differences : Replaces the 4-fluorophenyl group with 4-chlorophenyl and lacks the N-(2-fluorophenyl) substitution on the acetamide.
- Implications: Chlorine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to fluorine.
2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS 894049-45-7)
- Structural Differences : Substitutes the 4-fluorophenyl group with 4-methoxyphenyl.
- However, its electron-donating nature may reduce electrophilic reactivity critical for covalent inhibition mechanisms .
Triazolopyrimidine Analogues (Kinetoplastid Inhibitors)
Compound 3 (N-(3-(6-(3-(difluoromethyl)pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide)
- Core Variation : Uses a triazolo[1,5-a]pyrimidine scaffold instead of triazolopyridazine.
- Functional Groups : Features a difluoromethylpyridine substituent and a dimethyloxazole carboxamide side chain.
- Biological Relevance : Demonstrated potent kinetoplastid inhibition (IC₅₀ < 50 nM) due to the oxazole group’s role in binding ATP pockets. The triazolopyrimidine core may offer distinct conformational flexibility compared to the more rigid triazolopyridazine .
Compound 4 (N-(3-(6-(3-chloropyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide)
- Structural Differences : Substitutes difluoromethylpyridine with chloropyridine.
- Implications : Chlorine’s steric bulk may hinder target engagement compared to fluorine, though its electronegativity partially compensates. This compound showed reduced potency (IC₅₀ ~ 100 nM) relative to Compound 3 .
Acetamide Derivatives with Heterocyclic Modifications
N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazine-2-yl)acetamide
- Structural Differences : Replaces the 4-fluorophenyl group with pyridin-3-yl and substitutes the thioether linkage with a thiazine ring.
- No biological data are reported, but the thiazine moiety may confer unique redox properties .
Data Table: Key Structural and Hypothesized Properties
Research Findings and Implications
Fluorine vs. Chlorine : Fluorinated derivatives (e.g., target compound) generally exhibit superior metabolic stability and target selectivity compared to chlorinated analogues due to fluorine’s smaller size and stronger electronegativity .
Side Chain Diversity : The N-(2-fluorophenyl)acetamide group in the target compound likely enhances binding to hydrophobic pockets, whereas oxazole or thiazine modifications prioritize solubility or redox activity .
Biological Activity
N-(2-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a triazole and pyridazine moiety, which are known for their diverse biological activities. The molecular formula is , and its molecular weight is approximately 358.41 g/mol. The presence of fluorine atoms may enhance lipophilicity and bioavailability.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its effects on cancer cells and as an anti-inflammatory agent. The following sections summarize key findings from research studies.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. It inhibits the proliferation of tumor cells by disrupting cell cycle progression at the G1/S phase.
- Case Study : In vitro studies using human breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated significant cytotoxicity with IC50 values in the low micromolar range. This suggests that the compound effectively reduces cell viability through mechanisms involving oxidative stress and DNA damage.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity:
- Inflammatory Model Studies : In animal models of inflammation, administration of the compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Mechanism : The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in mediating inflammatory responses.
Data Table: Summary of Biological Activities
Research Findings
Research has highlighted several critical findings regarding the pharmacodynamics of this compound:
- Selectivity : The compound shows selective toxicity towards cancer cells while exhibiting minimal cytotoxicity to normal cells.
- Combination Therapies : Preliminary studies suggest enhanced efficacy when combined with existing chemotherapeutics, indicating potential for use in combination therapy protocols.
- In Vivo Efficacy : Animal model studies indicate significant tumor growth inhibition upon treatment with this compound compared to control groups.
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing N-(2-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?
The synthesis involves multi-step reactions starting with precursor functionalization. Key steps include:
- Cyclocondensation : Formation of the triazolo-pyridazine core via cyclization under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like triethylamine .
- Thioether linkage : Coupling the thiol group to the acetamide moiety using Mitsunobu conditions or nucleophilic substitution, requiring inert atmospheres and controlled temperatures (60–80°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure >95% purity .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and fluorophenyl substitution patterns (e.g., distinguishing ortho vs. para fluorophenyl groups via coupling constants) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+ at m/z 427.08) and detects synthetic byproducts .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .
Q. How can researchers perform initial biological activity screening for this compound?
- In vitro assays : Test against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) and inflammatory targets (e.g., COX-2 inhibition). Fluorine substituents enhance membrane permeability and target affinity .
- Dose-response studies : Use IC₅₀ values to compare potency with structurally related analogs (e.g., para- vs. ortho-fluorophenyl derivatives) .
Advanced Research Questions
Q. How can reaction yields be optimized for the thioacetamide coupling step?
- Solvent selection : DMSO improves solubility of sulfur nucleophiles but may require post-reaction dialysis to remove residues .
- Catalyst screening : Triethylamine or DBU enhances reaction kinetics, but excess base can hydrolyze the acetamide; optimize molar ratios via Design of Experiments (DoE) .
- Temperature control : Lower temperatures (40–50°C) reduce side reactions (e.g., oxidation of thiol intermediates) .
Q. What strategies resolve contradictory data on structure-activity relationships (SAR) for fluorophenyl derivatives?
- Comparative crystallography : X-ray diffraction of analogs reveals how fluorine position (ortho vs. para) alters π-π stacking with biological targets (e.g., kinase ATP-binding pockets) .
- Computational modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to predict binding affinities .
- Meta-analysis : Cross-reference bioactivity datasets from PubChem or ChEMBL to identify consensus trends .
Q. How can researchers address discrepancies in reported biological activity across studies?
- Standardized protocols : Use identical cell lines (e.g., ATCC-certified) and assay conditions (e.g., serum concentration, incubation time) to minimize variability .
- Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out false positives/negatives due to rapid degradation .
Q. What methods improve solubility and bioavailability for in vivo studies?
- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
- Prodrug derivatization : Introduce hydrolyzable groups (e.g., ester linkages) to increase permeability .
Q. How can target engagement be validated for this compound in complex biological systems?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins (e.g., kinases) .
- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
Q. What techniques identify regioselectivity challenges during triazolo-pyridazine synthesis?
- Isotopic labeling : Use ¹⁵N-labeled precursors to track nitrogen incorporation in the triazole ring .
- In situ IR spectroscopy : Monitor intermediate formation to adjust reaction conditions dynamically .
Q. How can researchers design analogs to probe the role of the thioether linker?
- Bioisosteric replacement : Substitute sulfur with selenium or methylene groups and compare activity .
- Alanine scanning mutagenesis : Modify interacting residues in target proteins to assess linker dependency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
